molecular formula C6H8N2O2 B1289076 1-Allylhydantoin CAS No. 3366-93-6

1-Allylhydantoin

Cat. No.: B1289076
CAS No.: 3366-93-6
M. Wt: 140.14 g/mol
InChI Key: KPDTTZWHFZUVCL-UHFFFAOYSA-N
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Description

1-Allylhydantoin is a chemical compound with the molecular formula C6H8N2O2. It is a derivative of hydantoin, characterized by the presence of an allyl group attached to the nitrogen atom at the first position of the hydantoin ring. This compound is known for its diverse applications in organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1-Allylhydantoin plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, facilitating the breakdown and oxidation of specific substrates

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of certain cell types, potentially through the modulation of signaling pathways such as the MAPK/ERK pathway . Additionally, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use . For example, it may inhibit hydrolases by binding to their active sites, thereby preventing substrate hydrolysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to altered cellular responses . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce changes in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and impaired metabolic processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s role in these pathways is essential for understanding its potential therapeutic applications and its impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylhydantoin can be synthesized through various methods. One common approach involves the reaction of hydantoin with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Allylhydantoin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of allyl-substituted derivatives .

Scientific Research Applications

1-Allylhydantoin has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Allylhydantoin is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other hydantoin derivatives and expands its range of applications .

Biological Activity

1-Allylhydantoin is a member of the hydantoin class of compounds, which are five-membered heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, antiproliferative effects, and interactions with biological systems.

Synthesis of this compound

This compound can be synthesized through various methods, including alkylation of hydantoins using potassium bases. Studies have shown that N1-selective alkylation can yield derivatives with varying biological activities. For instance, the reaction of hydantoin with allyl bromide under basic conditions has been reported to produce N1-allylated derivatives effectively .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For example, a study evaluated the cytotoxic effects of several hydantoins, including this compound, against human cancer cell lines such as HepG2 (liver), A2780 (ovarian), and MCF7 (breast) using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly against the MCF7 cell line, with IC50 values as low as 4.5 µmol/L for some compounds .

CompoundCell LineIC50 (µmol/L)
This compoundMCF74.5
Other HydantoinsHFF112.0
Other HydantoinsHepG2>50

The mechanism by which this compound exerts its antiproliferative effects may involve interactions with key cellular pathways and proteins. It has been suggested that modifications within the hydantoin ring can influence the compound's ability to inhibit drug transporters such as P-glycoprotein (P-gp). Compounds structurally similar to this compound have shown varying degrees of inhibition on P-gp-mediated efflux, which plays a critical role in drug resistance in cancer cells .

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a controlled study, researchers synthesized a series of hydantoins and evaluated their cytotoxic effects on multiple cancer cell lines. The results demonstrated that certain derivatives, including those with allyl substitutions, had enhanced antiproliferative properties compared to their non-alkylated counterparts. The study concluded that structural modifications could significantly impact biological activity .

Case Study 2: Drug Interaction Studies

Another investigation focused on the interaction of hydantoins with P-gp. The study utilized rhodamine 123 as a substrate to assess the efflux activity in cells expressing high levels of P-gp. It was found that some derivatives could increase the retention of rhodamine 123 in these cells, suggesting potential applications in overcoming drug resistance in cancer therapy .

Properties

IUPAC Name

1-prop-2-enylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-3-8-4-5(9)7-6(8)10/h2H,1,3-4H2,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDTTZWHFZUVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621618
Record name 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3366-93-6
Record name 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3366-93-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-allylhydantoin suitable for developing antibacterial materials?

A: this compound acts as a precursor for generating N-chloramines, potent biocidal agents. This is achieved by grafting this compound onto a material's surface, followed by chlorination. The resulting N-chloramine-decorated material exhibits enhanced antibacterial activity. [, ]

Q2: How does the combination of this compound-derived N-chloramines with other materials enhance their antibacterial properties?

A: The research suggests a synergistic antibacterial effect when this compound-derived N-chloramines are combined with other materials. For example, in the case of silver chloride nanoparticles embedded in silica (AgCl@S) [], both the silver chloride and the N-chloramines contribute to bacterial inactivation. Silver ions released from silver chloride are known for their broad-spectrum antibacterial activity. Meanwhile, N-chloramines offer potent oxidizing power, further contributing to the overall bactericidal effect.

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